1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole group and a chlorobenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Preparation of the Chlorobenzyl Intermediate: The chlorobenzyl group can be synthesized by reacting benzyl chloride with a chlorinating agent such as thionyl chloride.
Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the chlorobenzyl intermediate in the presence of a piperazine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole and chlorobenzyl groups may contribute to binding affinity and specificity. The compound can modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine: Lacks the chlorobenzyl group, which may affect its biological activity.
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine: Similar structure but with a different position of the chlorine atom, potentially altering its properties.
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorobenzyl)piperazine: Chlorine atom in a different position, affecting its reactivity and interactions.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine is unique due to the specific positioning of the chlorobenzyl group, which can influence its chemical reactivity and biological interactions. This distinct structure may result in unique properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-3-1-2-15(10-17)12-21-6-8-22(9-7-21)13-16-4-5-18-19(11-16)24-14-23-18/h1-5,10-11H,6-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUBCLMLGOVQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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